(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane is an organic compound that features a benzyloxy group, a fluorine atom, and a methylsulfane group attached to a phenyl ring
Mechanism of Action
Target of Action
It’s known that organoboron compounds, which this compound may be related to, are widely used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds are known to participate in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that organoboron compounds, which this compound may be related to, are generally stable, readily prepared, and environmentally benign .
Result of Action
Organoboron compounds are known to participate in various transformations that can lead to the formation of new carbon-carbon bonds .
Action Environment
It’s known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methylsulfane Group: The methylsulfane group can be introduced through the reaction of a thiol with a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl alcohol derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
(5-(Benzyloxy)-2-chlorophenyl)(methyl)sulfane: Similar structure but with a chlorine atom instead of fluorine.
(5-(Benzyloxy)-2-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of fluorine.
(5-(Benzyloxy)-2-nitrophenyl)(methyl)sulfane: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can enhance its potential as a pharmaceutical agent or a material with specific desired properties.
Properties
IUPAC Name |
1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FOS/c1-17-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISEGZKDWFZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.